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Compound of Interest

Compound Name: 5-methyl-1H-indazole

Cat. No.: B161565

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 5-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry
and drug development.[1][2][3] This document is intended for researchers, scientists, and
professionals in the field who require a thorough understanding of the analytical techniques
used to elucidate and confirm the structure of this important molecule. We will delve into the
theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of 5-
methyl-1H-indazole.

Introduction: The Significance of the Indazole
Scaffold

Indazole derivatives are a class of bicyclic heteroaromatic compounds that have garnered
significant attention in the pharmaceutical industry due to their diverse biological activities.[2][4]
The indazole nucleus is a privileged scaffold, appearing in a range of approved drugs and
clinical candidates targeting various therapeutic areas, including oncology, inflammation, and
neurodegenerative diseases. The substitution pattern on the indazole ring plays a crucial role in
modulating the pharmacological properties of these molecules. 5-methyl-1H-indazole, in
particular, serves as a versatile building block in the synthesis of more complex drug
candidates.[1] Its structural integrity and purity are paramount to the success of subsequent
synthetic transformations and the ultimate biological efficacy and safety of the final compound.
Therefore, a robust and unambiguous spectroscopic characterization is a critical and non-
negotiable aspect of its use in research and development.
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Molecular Structure and Spectroscopic Overview

Before delving into the specifics of each technique, it is essential to visualize the molecular
structure of 5-methyl-1H-indazole and the numbering convention used for assigning
spectroscopic signals.

Caption: Molecular structure and atom numbering of 5-methyl-1H-indazole.

The following sections will provide a detailed analysis of the expected spectroscopic data for 5-
methyl-1H-indazole. While a complete, verified dataset from a single source for this specific
molecule is not readily available in public databases, the predicted data presented here is
based on established principles of spectroscopy and data from closely related, substituted
indazole analogues.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and spatial arrangement of atoms.

A. 'H NMR Spectroscopy

The *H NMR spectrum of 5-methyl-1H-indazole is expected to exhibit distinct signals for the
aromatic protons, the methyl protons, and the N-H proton. The chemical shifts are influenced
by the electron-donating nature of the methyl group and the electronic structure of the bicyclic
aromatic system.

Predicted *H NMR Data (400 MHz, DMSO-de)
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Proton Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (3, Hz)

N1-H ~12.5 brs

H3 ~8.0 s

H7 ~7.6 d 8.4

H4 ~7.4 s

H6 ~7.0 d 8.4

5-CHs ~2.4 s

Interpretation and Rationale:

N1-H (~12.5 ppm, br s): The proton on the nitrogen atom is expected to be significantly
deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding,
particularly in a solvent like DMSO-de. Its broadness is a result of chemical exchange and
quadrupolar relaxation from the adjacent nitrogen atom.

H3 (~8.0 ppm, s): This proton is on a carbon adjacent to two nitrogen atoms, leading to a
downfield shift. It is expected to be a singlet as it has no adjacent protons to couple with.

H7 (~7.6 ppm, d, J = 8.4 Hz): This aromatic proton is coupled to H6, resulting in a doublet. Its
chemical shift is influenced by the fused pyrazole ring.

H4 (~7.4 ppm, S): This proton is expected to appear as a singlet or a very narrowly split
doublet (due to a small long-range coupling with H6, which may not be resolved). Its
proximity to the electron-donating methyl group at C5 results in a slightly more upfield shift
compared to H7.

H6 (~7.0 ppm, d, J = 8.4 Hz): This proton is coupled to H7, giving rise to a doublet. It is
expected to be the most upfield of the aromatic protons due to the ortho- and para-directing
effects of the methyl group and the nitrogen atom at position 1, respectively.

5-CHs (~2.4 ppm, s): The methyl protons are in a shielded environment and are expected to
appear as a sharp singlet, as there are no adjacent protons to couple with.
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B. ©*C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum provides information on the number of unique carbon
atoms and their electronic environments.

Predicted 3C NMR Data (100 MHz, DMSO-ds)

Carbon Predicted Chemical Shift (6, ppm)
C7a ~140

C3a ~135

C3 ~133

C5 ~130

Cc7 ~120

Cé6 ~115

C4 ~109

5-CHs ~21

Interpretation and Rationale:

e Quaternary Carbons (C7a, C3a, C5): These carbons, which are not directly bonded to any
protons, are expected to have relatively lower intensities. C7a and C3a are the bridgehead
carbons, and their chemical shifts are influenced by the fusion of the two rings. C5, being
attached to the methyl group, will also be in this region.

e Aromatic CH Carbons (C3, C7, C6, C4): The chemical shifts of these carbons are influenced
by their position relative to the nitrogen atoms and the methyl group. C3 is deshielded due to
its proximity to the two nitrogen atoms. C4 is expected to be the most shielded aromatic
carbon due to the electronic effects of the adjacent methyl group and the nitrogen at position
1.

 Aliphatic Carbon (5-CHs): The methyl carbon is expected to appear in the typical aliphatic
region, around 21 ppm.
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Experimental Protocol for NMR Data Acquisition

e Sample Preparation:

[¢]

Weigh approximately 5-10 mg of 5-methyl-1H-indazole.

[¢]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds for
observing the N-H proton, or CDCIs).

[¢]

Transfer the solution to a clean, dry 5 mm NMR tube.

[e]

Add a small amount of tetramethylsilane (TMS) as an internal reference (6 = 0.00 ppm).

e Instrument Setup:

o Use a 400 MHz (or higher) NMR spectrometer.

o Tune and shim the probe to ensure a homogeneous magnetic field.

e 'H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-2 second
relaxation delay.

o The number of scans can range from 8 to 64, depending on the sample concentration.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o A greater number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of 13C.

o Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be
employed to differentiate between CH, CH2, and CHs groups.
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Caption: A generalized workflow for NMR analysis.

Il. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data (KBr Pellet or ATR)

Wavenumber (cm—?)

Vibration Type

3200-2800 (broad)

N-H stretch

3100-3000 Aromatic C-H stretch
2950-2850 Aliphatic C-H stretch (from CHs)
~1620 C=N stretch

~1500, ~1450 Aromatic C=C stretches

~820 C-H out-of-plane bending

Interpretation and Rationale:

e N-H Stretch (3200-2800 cm~1): The N-H stretching vibration in indazoles is typically broad
due to hydrogen bonding and appears in this region.
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C-H Stretches (3100-3000 cm~* and 2950-2850 cm~1): The absorptions above 3000 cm~1
are characteristic of C-H stretches in aromatic rings, while those below 3000 cm~1* are due to
the C-H stretches of the methyl group.

C=N and C=C Stretches (~1620 cm~1, ~1500 cm~1, ~1450 cm~1): These absorptions are
characteristic of the stretching vibrations within the fused aromatic ring system.

C-H Bending (~820 cm™1): The out-of-plane C-H bending vibrations in the aromatic region
can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition (ATR)

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be
subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 5-methyl-1H-indazole sample onto
the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the
crystal.

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

lll. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. It also provides structural information through the

analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Interpretation

132 [M]* (Molecular lon)
131 [M-H]*

104 [M-N2]* or [M-HCN-H]*
77 [CeHs]*

Interpretation and Rationale:

Molecular lon ([M]*, m/z 132): The molecular ion peak is expected to be prominent,
corresponding to the molecular weight of 5-methyl-1H-indazole (CsHsNz).

[M-H]* (m/z 131): Loss of a hydrogen atom is a common fragmentation pathway.

[M-N2]* or [M-HCN-H]* (m/z 104): A characteristic fragmentation of indazoles is the loss of a
molecule of nitrogen (N2). Alternatively, sequential loss of HCN and a hydrogen atom can
lead to a fragment with this m/z ratio.

[CeHs]* (m/z 77): This fragment corresponds to a phenyl cation, which can be formed
through rearrangement and fragmentation of the bicyclic system.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or
dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a
direct insertion probe or through a gas chromatograph (GC-MS).

lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.
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e High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition
determination, HRMS can be employed to measure the exact mass of the molecular ion to
within a few parts per million (ppm).

Spectroscopic Techniques
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Caption: Logical relationship of spectroscopic techniques to structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of 5-methyl-1H-indazole using NMR, IR, and MS
provides a self-validating system for its structural confirmation. Each technique offers a unique
and complementary piece of the structural puzzle. The predicted data and interpretations
provided in this guide serve as a valuable resource for researchers working with this important
heterocyclic compound. Adherence to the outlined experimental protocols will ensure the
acquisition of high-quality data, which is fundamental to the integrity of any research and
development program that utilizes 5-methyl-1H-indazole as a key building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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